molecular formula C8H11NO3 B14500754 FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)- CAS No. 63833-90-9

FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)-

Katalognummer: B14500754
CAS-Nummer: 63833-90-9
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: IKWNXBMYMBMNKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is an organic compound that features a furan ring substituted with a hydroxymethyl group and an N-ethylcarbamoyl group. This compound is a derivative of furfuryl alcohol, which is known for its applications in various industrial processes. Furfuryl alcohol itself is a colorless liquid that can turn amber upon aging and has a faint burning odor. It is miscible with water and soluble in common organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be synthesized through the reaction of furfuryl alcohol with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Furfuryl alcohol+Ethyl isocyanateFurfuryl alcohol, alpha-(N-ethylcarbamoyl)-\text{Furfuryl alcohol} + \text{Ethyl isocyanate} \rightarrow \text{Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-} Furfuryl alcohol+Ethyl isocyanate→Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-

Industrial Production Methods

Industrial production of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves the hydrogenation of furfural, which is derived from biomass sources such as corncobs or sugar cane bagasse. The hydrogenation process is typically carried out using a metal catalyst under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of furfural and other oxidation products.

    Reduction: Hydrogenation can convert the compound into tetrahydrofurfuryl alcohol derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the N-ethylcarbamoyl group can form carbamate linkages with other molecules. These interactions can affect the compound’s reactivity and its ability to form polymers and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be compared with other similar compounds such as:

    Furfurylamine: The corresponding amine derivative.

    2-Furonitrile: The corresponding nitrile derivative.

    Furan-2-ylmethanethiol: The corresponding thiol derivative.

    2-Furoic acid: The corresponding carboxylic acid derivative.

Uniqueness

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is unique due to its combination of a furan ring with both a hydroxymethyl group and an N-ethylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications .

Eigenschaften

CAS-Nummer

63833-90-9

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide

InChI

InChI=1S/C8H11NO3/c1-2-9-8(11)7(10)6-4-3-5-12-6/h3-5,7,10H,2H2,1H3,(H,9,11)

InChI-Schlüssel

IKWNXBMYMBMNKP-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C(C1=CC=CO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.